

AF64394: A Reference Inverse Agonist for Novel GPR3 Ligand Screening

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Compound of Interest

Compound Name: AF64394

Cat. No.: B15603195

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor, primarily signaling through the G α s-cAMP pathway, that has emerged as a promising therapeutic target for a range of pathologies, including neurological disorders and metabolic diseases. The identification of potent and selective ligands for GPR3 is crucial for elucidating its physiological roles and for the development of novel therapeutics. **AF64394** was the first reported small molecule inverse agonist for GPR3, making it a valuable reference compound in the screening and characterization of new GPR3-targeting ligands.^{[1][2]} This guide provides a comparative overview of **AF64394** against other recently developed GPR3 ligands, details key experimental protocols for ligand screening, and visualizes the underlying signaling pathways and experimental workflows.

Performance Comparison of GPR3 Ligands

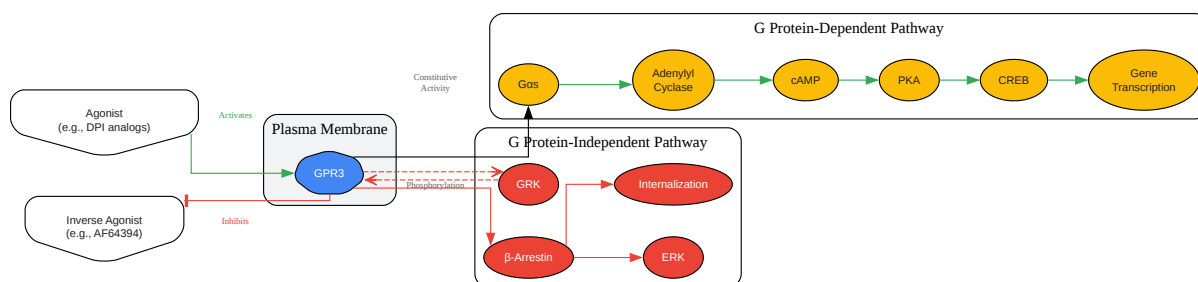
The following table summarizes the quantitative data for **AF64394** and other notable GPR3 ligands. This data facilitates a direct comparison of their potency and efficacy, essential for selecting appropriate tool compounds and for interpreting screening results.

Compound Name	Compound Type	Assay Type	Parameter	Value	Species	Reference(s)
AF64394	Inverse Agonist	cAMP Accumulation	pIC50	7.3	Human	[3]
cAMP Accumulation	IC50	0.5 μ M	Human			
cAMP Accumulation (GPR6)	IC50	7.9 μ M	Human			
cAMP Accumulation (GPR12)	IC50	12 μ M	Human			
Compound 33 (Schihada et al.)	Inverse Agonist	Conformational Biosensor (BRET)	EC50	161 nM	Human	[4]
cAMP Accumulation	IC50	Nanomolar Potency	Human	[4]		
DPI (Diphenyleneiodonium)	Agonist	cAMP Accumulation	EC50	Low micromolar	Human	[5]
DPI Analog (3-trifluoromethoxy)	Agonist	cAMP Accumulation	EC50	260 nM	Human	[5][6]
Efficacy (vs. DPI)	90%	Human	[5]			

DPI Analog (3-fluoro-7-trifluoromethoxy)	Partial Agonist	cAMP Accumulation	EC50	137 nM	Human	[5]
Efficacy (vs. DPI)	70%	Human	[5]			

GPR3 Signaling Pathways

GPR3 is known to be constitutively active, primarily coupling to the G α s protein to activate adenylyl cyclase and increase intracellular cAMP levels. Additionally, GPR3 can signal through a G protein-independent pathway involving β -arrestin. Understanding these pathways is critical for designing and interpreting functional assays for novel ligands.

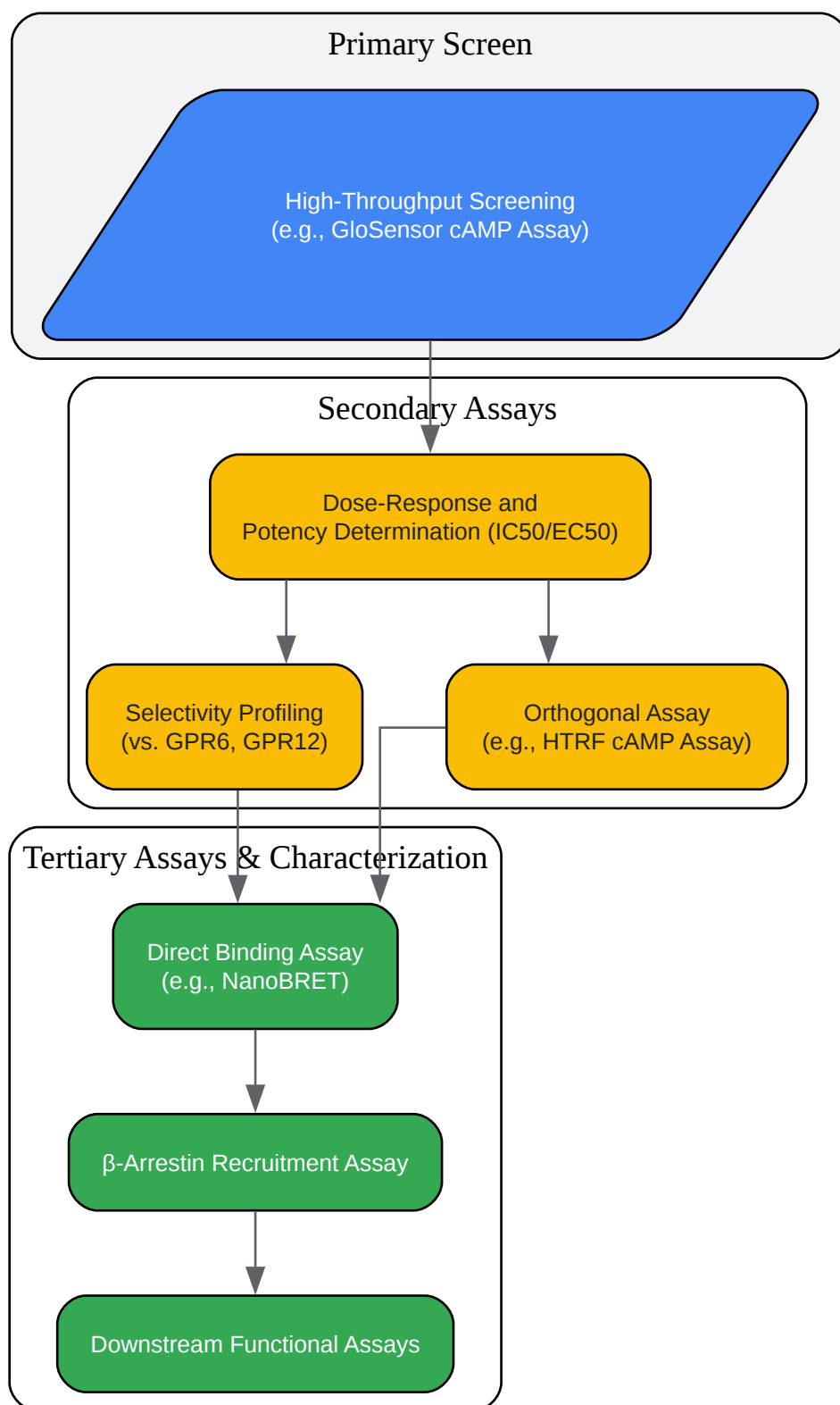


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Caption: GPR3 signaling pathways.

Experimental Workflow for GPR3 Ligand Screening

A typical screening cascade for identifying and characterizing novel GPR3 ligands involves a primary high-throughput screen followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.



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